2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one
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Overview
Description
2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones. These compounds are known for their unique structural features and diverse applications in various fields, including medicinal chemistry, agrochemicals, and synthetic organic chemistry . The compound’s structure consists of a benzene ring fused with a 1,3-dioxin ring, with three methyl groups attached at positions 2, 2, and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method includes the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile as the reaction medium . The reaction proceeds at room temperature and results in moderate to good yields of the desired product.
Another approach involves the use of dichloromethane as the methylene donor under catalyst-free conditions, with potassium phosphate as the base . This method also yields the desired benzo[d][1,3]dioxin-4-one derivatives efficiently.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzo[d][1,3]dioxin-4-one derivatives.
Scientific Research Applications
2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit nucleoside base transport and topoisomerase I, leading to antiplasmodial and cytotoxic effects . The compound’s structure allows it to interact with various biological molecules, modulating their activity and leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound shares a similar dioxin ring structure but differs in the position of the methyl groups.
5-Hydroxy-2,2,7-trimethyl-4H-1,3-benzodioxin-4-one: This compound has an additional hydroxyl group, which imparts different chemical properties.
Uniqueness
2,2,7-trimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of three methyl groups at positions 2, 2, and 7 provides steric hindrance and electronic effects that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2,2,7-trimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C11H12O3/c1-7-4-5-8-9(6-7)13-11(2,3)14-10(8)12/h4-6H,1-3H3 |
InChI Key |
JZIPNNSEKVCIEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)OC(O2)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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